3-Bromo-4-(4-methoxyphenyl)thiophene
Description
Properties
Molecular Formula |
C11H9BrOS |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
3-bromo-4-(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)10-6-14-7-11(10)12/h2-7H,1H3 |
InChI Key |
NOPNWVBBILRBMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The electronic nature and position of substituents significantly influence the reactivity and applications of brominated thiophenes. Key comparisons include:
Key Findings :
- The 4-methoxyphenyl group in the target compound enhances electron density at the thiophene ring, facilitating oxidative dimerization reactions for energy storage applications .
- Bromophenyl substituents (e.g., in 3-bromo-4-(2-bromophenyl)thiophene) increase electrophilicity, enabling efficient cross-coupling with amines for drug candidates .
- Positional isomerism (C2 vs. C4 substitution) affects conjugation and stability. For example, C2-substituted methoxy groups reduce thermal stability compared to C4-substituted analogs .
Physical Properties
Comparative physical properties highlight trends in molecular weight, density, and boiling points:
Key Findings :
- Brominated thiophenes with bulky substituents (e.g., 3-bromo-4-[(4-bromothiophen-3-yl)methyl]thiophene) exhibit higher density and boiling points due to increased molecular mass and van der Waals interactions .
- Data gaps for the target compound suggest a need for further experimental characterization.
Reactivity in Catalytic Reactions
The substituent’s electronic profile dictates reactivity in cross-coupling reactions:
- Suzuki Coupling : The target compound’s 4-methoxyphenyl group facilitates coupling with aryl boronic acids, yielding extended π-conjugated systems for optoelectronic materials .
- C–N Coupling : 3-Bromo-4-(2-bromophenyl)thiophene undergoes efficient Pd-catalyzed coupling with amines, producing triazole derivatives with antimicrobial activity .
Q & A
Basic: What are the common synthetic routes for preparing 3-Bromo-4-(4-methoxyphenyl)thiophene?
Answer:
The synthesis typically involves bromination of thiophene precursors and coupling reactions to introduce the 4-methoxyphenyl group. Key methods include:
- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling between a bromothiophene derivative and a boronic acid-substituted 4-methoxyphenyl group. This method ensures regioselective aryl-thiophene bond formation .
- Direct Bromination : Using bromine or N-bromosuccinimide (NBS) with a catalyst (e.g., FeCl₃) to introduce bromine at the 3-position of the thiophene ring .
- Functional Group Protection : Protecting reactive sites (e.g., methoxy groups) during synthesis using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions .
Basic: Which spectroscopic and structural characterization techniques are critical for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments. For example, methoxy protons resonate at δ ~3.8 ppm, while thiophene protons show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₁H₉BrOS) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves crystal packing and bond angles, particularly useful for confirming regiochemistry in brominated thiophenes. Example: Crystallographic data for related compounds are available in PubChem and Acta Crystallographica .
Basic: What are the typical reactivity patterns of this compound in cross-coupling reactions?
Answer:
The bromine atom at the 3-position is highly reactive in cross-coupling reactions:
- Buchwald-Hartwig Amination : Reacts with amines to form C–N bonds, useful in medicinal chemistry for introducing pharmacophores .
- Sonogashira Coupling : Forms C–C bonds with terminal alkynes, enabling conjugation with fluorescent tags for material science applications .
- Grignard Reactions : Bromine can be displaced by organomagnesium reagents to introduce alkyl/aryl groups .
Advanced: How can researchers address contradictions in reported spectroscopic data or synthetic yields for this compound?
Answer:
- Reproducibility Checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) from conflicting studies. For example, Suzuki coupling yields may vary due to trace oxygen in solvents .
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic systems .
- Isotopic Labeling : Introduce ¹³C or ²H labels to track reaction pathways and confirm intermediate structures .
Advanced: What strategies ensure regioselectivity in electrophilic substitution reactions involving this compound?
Answer:
- Directing Effects : The methoxy group is ortho/para-directing, while bromine is meta-directing. Computational modeling (DFT) predicts preferred reaction sites .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of amines) to control substitution patterns .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic substitutions, enhancing selectivity .
Advanced: How can computational chemistry predict the reactivity or electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks. Example: The bromine atom lowers the LUMO, enhancing electrophilic reactivity .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) to guide drug design. Structural data from X-ray crystallography (e.g., Acta Crystallographica) inform these simulations .
Advanced: What methodologies are recommended for evaluating the biological activity of this compound in vitro?
Answer:
- In-Vitro Assays : Start with cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
- Enzyme Inhibition Studies : Use fluorescence-based assays to test inhibition of kinases or proteases, leveraging the compound’s aromatic structure for π-π interactions .
- Safety Profiling : Conduct Ames tests for mutagenicity and measure IC₅₀ values to establish therapeutic windows .
Advanced: How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?
Answer:
- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent ratios to identify optimal conditions .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic bromination steps .
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities and adjust purification protocols (e.g., column chromatography gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
